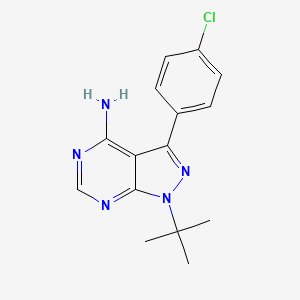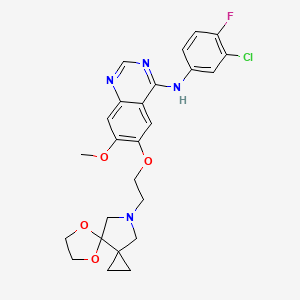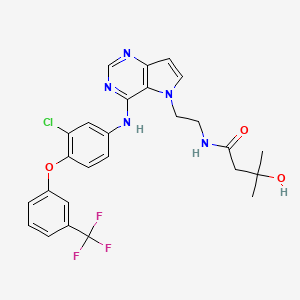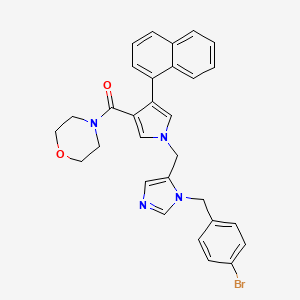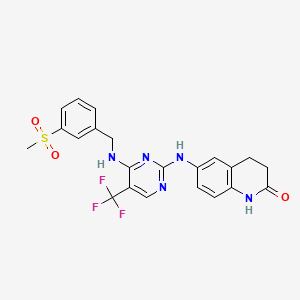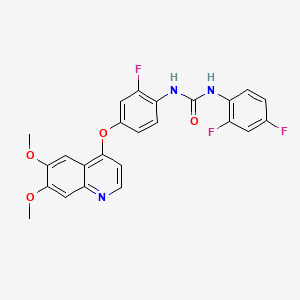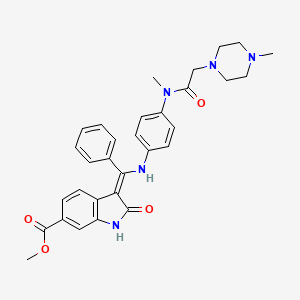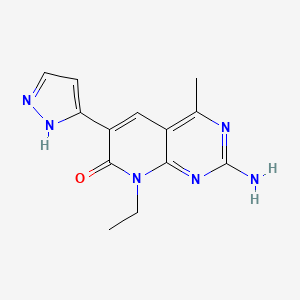
Voxtalisib
Descripción general
Descripción
Voxtalisib (XL-765, SAR245409) is a drug that acts as a dual inhibitor of the kinase enzymes phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It is currently in clinical trials for the treatment of various types of cancer .
Molecular Structure Analysis
This compound has a molecular formula of C13H14N6O and an average mass of 270.290 Da . It belongs to the class of organic compounds known as pyrazolylpyridines, which consists of a pyrazole linked (not fused) to a pyridine by a bond .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s known that this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.29 g/mol . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the sources.Aplicaciones Científicas De Investigación
Análisis Farmacocinético
Se aplicó una tecnología de cromatografía líquida de ultra rendimiento en tándem con espectrometría de masas (UPLC-MS/MS) altamente sensible y rápida a la metodología cuantitativa y al análisis farmacocinético de Voxtalisib en plasma de rata . Este estudio proporciona información valiosa sobre el comportamiento del fármaco en el cuerpo, lo que puede informar las estrategias de dosificación y administración .
Malignidades de células B
This compound se ha considerado una molécula de direccionamiento atractiva para el tratamiento de diversas malignidades de células B . La vía PI3K/AKT/mTOR, que this compound inhibe, se considera uno de los principales contribuyentes a la patogénesis en las malignidades de células B, incluido el linfoma no Hodgkin de células B, la leucemia linfocítica crónica o el linfoma linfocítico pequeño .
Terapias combinadas
Ha habido interés en el potencial de this compound para su uso en terapias combinadas. Por ejemplo, un estudio en el Centro Integral de Cáncer de la Universidad Estatal de Ohio investigó la seguridad y eficacia de this compound en combinación con rituximab y bendamustina para el tratamiento del linfoma de células B recidivante/refractario .
Gestión futura de fármacos clínicos
La tecnología UPLC-MS/MS puede cuantificar this compound de manera efectiva y rápida, y este método también se puede utilizar para el estudio farmacocinético de this compound, lo que puede proporcionar referencia para la optimización de la gestión de fármacos clínicos en el período posterior .
Mecanismo De Acción
Target of Action
Voxtalisib, also known as SAR245409 or XL765, is a drug that acts as a dual inhibitor of the kinase enzymes phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) . These enzymes play a critical role in cell survival, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation. The B-cell receptor (BCR) signaling pathway, which plays a key role in the survival of normal B lymphocytes, is also affected. Signaling through the BCR is mediated in part by the activation of PI3K .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using UPLC-MS/MS technology . After oral administration, this compound shows a good linear relationship in the concentration range of 1–2000 ng/ml . The intra-day and inter-day precisions for this compound were 7.5–18.7% and 13.0–16.6%, respectively, and the accuracies were in the ranges of −14.0–2.0% and −7.2–3.1%, respectively .
Result of Action
This compound’s action results in the inhibition of cell proliferation and promotion of cell apoptosis .
Safety and Hazards
Direcciones Futuras
Voxtalisib is currently in clinical trials for the treatment of various types of cancer . Some research suggests that targeting more than one isoform of PI3K might increase antitumor activity against B-cell malignancies, and concurrent inhibition of mTOR and PI3K might further increase antitumor activity .
Análisis Bioquímico
Biochemical Properties
Voxtalisib plays a crucial role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. These enzymes are integral to the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. This compound interacts with all four class I PI3Ks (p110α, p110β, p110γ, and p110δ) and mTOR, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets, thereby impeding the signaling cascade essential for tumor cell survival and proliferation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting the PI3K/AKT/mTOR pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in glioblastoma cells, this compound has been shown to inhibit the phosphorylation of PI3K and mTOR effectors, leading to reduced tumor cell viability . Additionally, this compound enhances the radiosensitivity of cancer cells, making them more susceptible to radiation therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively binding to the adenosine triphosphate (ATP) binding sites of PI3K and mTOR. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their downstream targets. The inhibition of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This compound also induces changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours in primary chronic lymphocytic leukemia cells . The stability and degradation of this compound have been studied using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology, which has shown that this compound remains stable and effective over a specified period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been administered at a dose of 5 mg/kg, and its pharmacokinetic profile has been studied using UPLC-MS/MS technology . Higher doses of this compound have been associated with increased therapeutic effects, but also with potential toxic or adverse effects. For instance, in clinical trials, the maximum tolerated dose of this compound was determined to be 50 mg twice daily or 90 mg once daily .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to reduced cell viability and increased apoptosis. The metabolic pathways affected by this compound include those involved in glucose metabolism, protein synthesis, and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the plasma, where it exerts its inhibitory effects on PI3K and mTOR. The pharmacokinetic analysis of this compound in rat plasma has shown that it is effectively distributed and remains stable over time . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes. This compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYDLZMTYDBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025755 | |
| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934493-76-2 | |
| Record name | Voxtalisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voxtalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOXTALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



